molecular formula C13H19NO2 B1617429 4-ethoxy-N,N-diethylbenzamide CAS No. 67272-97-3

4-ethoxy-N,N-diethylbenzamide

Cat. No.: B1617429
CAS No.: 67272-97-3
M. Wt: 221.29 g/mol
InChI Key: BNKLTZHPOPBYQP-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-diethylbenzamide is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzamide, where the benzene ring is substituted with an ethoxy group at the para position and the amide nitrogen is substituted with two ethyl groups. This compound is known for its applications in various fields, including its use as an insect repellent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N,N-diethylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxy-N,N-diethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Ethoxy-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an insect repellent, similar to N,N-diethyl-meta-toluamide (DEET).

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the formulation of insect repellent products and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-diethylbenzamide as an insect repellent involves its interaction with the olfactory receptors of insects. The compound interferes with the insects’ ability to detect human skin odors, thereby reducing the likelihood of bites. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to act similarly to other benzamide-based repellents.

Comparison with Similar Compounds

    N,N-Diethyl-meta-toluamide (DEET): A widely used insect repellent with a similar structure but with a methyl group instead of an ethoxy group.

    4-Ethoxybenzaldehyde: A related compound with an aldehyde group instead of an amide group.

    N,N-Diethylbenzamide: A simpler derivative without the ethoxy group.

Uniqueness: 4-Ethoxy-N,N-diethylbenzamide is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can also affect its efficacy and safety profile as an insect repellent compared to other similar compounds.

Properties

IUPAC Name

4-ethoxy-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11-7-9-12(10-8-11)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKLTZHPOPBYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323992
Record name 4-ethoxy-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67272-97-3
Record name NSC405391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethoxy-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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